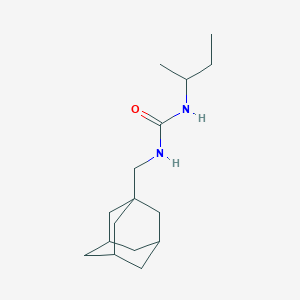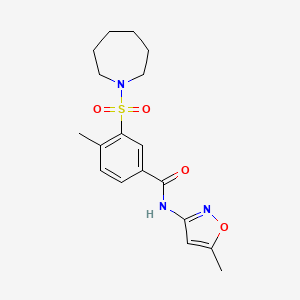![molecular formula C18H20N2O5 B4878584 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4878584.png)
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine, also known as MAFP, is a chemical compound that has been widely used in scientific research due to its unique properties. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by MAFP has been found to have various biochemical and physiological effects, making it a valuable tool in studying the endocannabinoid system and its role in various biological processes.
Mécanisme D'action
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine increases the levels of endocannabinoids, which then bind to cannabinoid receptors in the body. This binding leads to various physiological effects such as pain relief, appetite regulation, and mood modulation.
Biochemical and Physiological Effects:
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has been found to have various biochemical and physiological effects. It has been shown to increase endocannabinoid levels in the body, leading to pain relief, appetite regulation, and mood modulation. 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has also been found to have anti-inflammatory properties and has been used to study the role of the endocannabinoid system in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has several advantages for lab experiments. It is a potent inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. It has also been found to have low toxicity and high selectivity for FAAH, making it a safe and effective tool for scientific research. However, 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine in scientific research. One area of interest is the study of the role of the endocannabinoid system in various neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has also been used to study the role of the endocannabinoid system in addiction and substance abuse. Additionally, there is ongoing research into the development of new compounds that are more potent and selective inhibitors of FAAH than 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine.
Méthodes De Synthèse
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzyl alcohol with 2-furoyl chloride to form 5-[(2-nitrophenoxy)methyl]-2-furoic acid. This intermediate is then reacted with 3-methylpiperidine in the presence of a coupling agent to yield 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine.
Applications De Recherche Scientifique
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has been extensively used in scientific research to study the endocannabinoid system and its role in various biological processes. It has been found to be a potent inhibitor of FAAH, which leads to an increase in endocannabinoid levels in the body. This increase in endocannabinoids has been linked to various physiological processes such as pain modulation, appetite regulation, and mood regulation.
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-[5-[(2-nitrophenoxy)methyl]furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-4-10-19(11-13)18(21)17-9-8-14(25-17)12-24-16-7-3-2-6-15(16)20(22)23/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSBANRDECFAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl){5-[(2-nitrophenoxy)methyl]furan-2-yl}methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)

![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![methyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4878547.png)
![1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)
![2-{[5-(isopropylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-1-phenylethanone](/img/structure/B4878582.png)


![N-[4-(acetylamino)phenyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4878598.png)
![N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878605.png)
![N-(2-ethoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878608.png)